molecular formula C10H11ClZr B8762828 Bis(cyclopentadienyl)zirconium Chloride hydride

Bis(cyclopentadienyl)zirconium Chloride hydride

Cat. No.: B8762828
M. Wt: 257.87 g/mol
InChI Key: WIKZVPGVVYRJLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)zirconium Chloride hydride is typically synthesized by the reduction of bis(cyclopentadienyl)zirconium dichloride with lithium aluminum hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the compound is produced by reacting bis(cyclopentadienyl)zirconium dichloride with a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is conducted in a solvent like tetrahydrofuran, and the product is purified by filtration and recrystallization .

Mechanism of Action

Mechanism: Bis(cyclopentadienyl)zirconium Chloride hydride functions by transferring a hydride ion to the substrate, facilitating reduction reactions. In hydrozirconation, the compound adds across carbon-carbon multiple bonds, forming zirconium-containing intermediates that can be further functionalized .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high selectivity in reducing amides to aldehydes without affecting other functional groups. This selectivity makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H11ClZr

Molecular Weight

257.87 g/mol

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;1H;;/q2*-1;;+4;-1/p-1

InChI Key

WIKZVPGVVYRJLQ-UHFFFAOYSA-M

Canonical SMILES

[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Zr+4]

Origin of Product

United States

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